molecular formula C17H13FN2O3S B2742639 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile CAS No. 1448031-52-4

3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2742639
CAS No.: 1448031-52-4
M. Wt: 344.36
InChI Key: LHQWELHSECGUSI-UHFFFAOYSA-N
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Description

3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a complex organic compound featuring a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a halogenated precursor under basic conditions to form the azetidine ring.

    Introduction of the 4-Fluorophenylsulfonyl Group: This step usually involves the sulfonylation of the azetidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzonitrile Group: The final step involves the coupling of the azetidine derivative with a benzonitrile derivative, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the benzonitrile moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include oxidized derivatives of the azetidine ring or benzonitrile.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and materials.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its azetidine ring is of particular interest due to its presence in various bioactive molecules. Researchers investigate its potential as an inhibitor of specific enzymes or as a scaffold for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
  • 3-(3-((4-Methylphenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
  • 3-(3-((4-Bromophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Uniqueness

Compared to its analogs, 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-14-4-6-15(7-5-14)24(22,23)16-10-20(11-16)17(21)13-3-1-2-12(8-13)9-19/h1-8,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQWELHSECGUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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